(7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE
Overview
Description
(7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[331]NON-3-YL)(PHENYL)METHANONE is a complex organic compound with a unique structure that includes a diazabicyclo nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE typically involves multiple steps. One common approach starts with the preparation of the diazabicyclo nonane core, followed by functionalization to introduce the benzoyl and hydroxy groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency.
Chemical Reactions Analysis
Types of Reactions
(7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while reduction of the benzoyl group yields a hydroxyl group.
Scientific Research Applications
(7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane, 3,7-dimethyl-: Shares the diazabicyclo nonane core but lacks the benzoyl and hydroxy groups.
1,3-Diazadamantan-6-one, 5,7-dimethyl-: Another diazabicyclo compound with different functional groups.
Uniqueness
(7-BENZOYL-9-HYDROXY-1,5-DIMETHYL-3,7-DIAZABICYCLO[3.3.1]NON-3-YL)(PHENYL)METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(7-benzoyl-9-hydroxy-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-3-yl)-phenylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-22-13-24(19(26)17-9-5-3-6-10-17)15-23(2,21(22)28)16-25(14-22)20(27)18-11-7-4-8-12-18/h3-12,21,28H,13-16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCSQVZKEKQZDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CN(CC(C1O)(CN(C2)C(=O)C3=CC=CC=C3)C)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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